(4-Chloro-2-iodophenyl)hydrazine
Overview
Description
“(4-Chloro-2-iodophenyl)hydrazine”, also known as CIPZ, is a chemical compound that has recently gained interest in various fields of scientific and industrial research. It is a white to yellow solid with a molecular weight of 268.48 g/mol .
Synthesis Analysis
The synthesis of 4-chlorophenyl hydrazine involves using 4-chloroaniline as the initial raw material. The preparation method is capable of producing the 4-chlorophenyl hydrazine after the diazotization reaction, the reduction reaction, and hydrolysis .
Molecular Structure Analysis
The molecular formula of “(4-Chloro-2-iodophenyl)hydrazine” is C6H6ClIN2 . The average mass is 268.483 Da and the monoisotopic mass is 267.926422 Da .
Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Physical And Chemical Properties Analysis
“(4-Chloro-2-iodophenyl)hydrazine” is a white to yellow solid . It has a molecular weight of 268.48 g/mol .
Scientific Research Applications
Antimicrobial Activity
Hydrazide-hydrazones, including compounds like (4-Chloro-2-iodophenyl)hydrazine, are known for their antimicrobial properties. They have been studied for their effectiveness against a variety of bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Bacillus licheniformis, and Micrococcus varians .
Pharmaceutical Applications
The azomethine group (–NH–N=CH–) connected with the carbonyl group in hydrazide-hydrazones is responsible for their diverse pharmaceutical applications. This functional group allows for the synthesis of different heterocyclic compounds, which can be potential candidates for drug development .
Chemical Synthesis
Hydrazide-hydrazones are used in chemical synthesis as intermediates to produce various heterocyclic compounds. The presence of reactive functional groups like –NH–N=CH– makes them suitable for further chemical transformations .
Organic Chemistry Research
In organic chemistry, (4-Chloro-2-iodophenyl)hydrazine can be utilized in the synthesis of complex organic molecules. Its reactivity due to the presence of chlorine and iodine atoms makes it a valuable reagent in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazines are known to undergo various chemical reactions, including condensation with carbonyl compounds to form hydrazones .
Biochemical Pathways
It’s worth noting that hydrazines can participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of hydrazines can be influenced by factors such as their chemical structure, route of administration, and the physiological characteristics of the individual .
Result of Action
Hydrazines are known to have various biological activities, including antimicrobial, antitubercular, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-iodophenyl)hydrazine. These factors can include temperature, pH, and the presence of other substances that can react with hydrazines .
properties
IUPAC Name |
(4-chloro-2-iodophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLISSGEILAIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744143 | |
Record name | (4-Chloro-2-iodophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-iodophenyl)hydrazine | |
CAS RN |
29654-03-3 | |
Record name | Hydrazine, (4-chloro-2-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29654-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-iodophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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